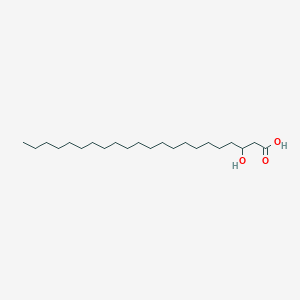

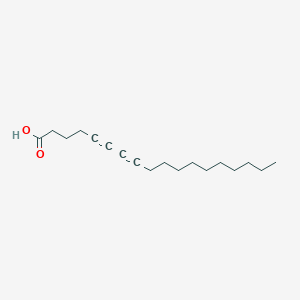

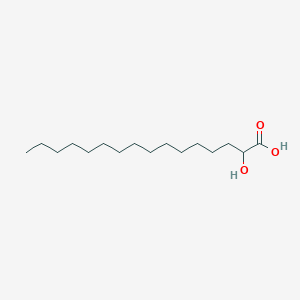

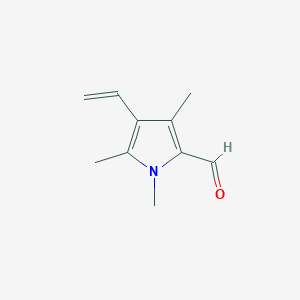

(+/-)-9-hydroxy-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid

Übersicht

Beschreibung

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include the role or significance of the compound in biological or chemical systems .

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis

This involves determining the 3D structure of the molecule, the types of bonds (covalent, ionic, hydrogen, etc.), bond lengths and angles, and the presence of any chiral centers .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, polarity, reactivity, and stability .Wissenschaftliche Forschungsanwendungen

Marine Eicosanoids

The compound is found in marine sources like the Pacific starfish Patiria miniata. It occurs alongside similar compounds and represents an example of marine eicosanoids, which are significant in marine biology and ecology (D’Auria, Minale, Riccio, & Uriarte, 1988).

Enzymatic Oxidation

Cytochrome P450 enzymes can oxygenate polyunsaturated fatty acids like eicosapentaenoic acid, producing hydroxy and epoxy fatty acids. These reactions are crucial in understanding the chemical transformations of fatty acids and their roles in various biological processes (Oliw, Bylund, & Herman, 1996).

Yeast Metabolism

In yeast Dipodascopsis uninucleata, various fatty acids are converted to 3-hydroxy metabolites. The study of such transformations provides insights into microbial metabolism and its potential applications (Venter et al., 1997).

Allelopathic Properties

Found in red algae, (+/-)-9-hydroxy-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid exhibits growth-inhibitory and spore-settlement suppressive activities. Such properties are relevant in studying marine allelopathy and ecological interactions (Suzuki, Wakana, Denboh, & Tatewaki, 1996).

Synthesis and Biomedical Applications

Research into synthesizing conjugated forms of eicosapentaenoic acid, such as the ones with photoactive conjugated tetraene groups, offers potential for biomedical applications like tracking fatty acid movements in cells using fluorescence techniques (Kuklev & Smith, 2004).

Tumor Cell Apoptosis

Specific isomers of eicosapentaenoic acid have been synthesized and found to induce potent apoptotic cell death in human tumor cells, suggesting potential therapeutic applications in cancer treatment (Tsuzuki, Tanaka, Kuwahara, & Miyazawa, 2005).

Wirkmechanismus

Target of Action

The primary targets of 9-HEPE are the peroxisome proliferator-activated receptors (PPARs) . These receptors play a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

9-HEPE interacts with its targets, the PPARs, by inducing their transactivation . This interaction results in changes in the expression of genes encoding inducible nitric oxide synthase (iNOS), TNF-α, IL-1β, and IL-6 .

Biochemical Pathways

The activation of PPARs by 9-HEPE affects various biochemical pathways. It leads to the induction of fatty acid oxidation, adipogenesis, and glucose uptake . These processes are crucial for maintaining energy homeostasis in the body.

Pharmacokinetics

It is known that 9-hepe is a product of the non-enzymatic oxidation of eicosapentaenoic acid (epa) .

Result of Action

The action of 9-HEPE results in molecular and cellular effects such as the reduction of increases in the expression of genes encoding iNOS, TNF-α, IL-1β, and IL-6 . It also inhibits the migration of isolated mouse peritoneal macrophages induced by palmitate . Furthermore, 9-HEPE decreases hepatic triglyceride levels and plasma LDL-cholesterol and total cholesterol levels in a mouse model of high-fat diet-induced hepatic steatosis .

Action Environment

It is known that the compound is produced by the non-enzymatic oxidation of epa , suggesting that oxidative conditions may influence its formation and action.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

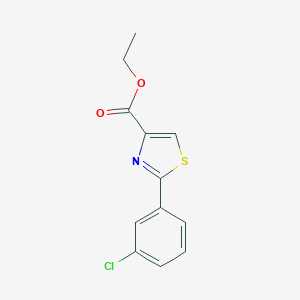

IUPAC Name |

(5Z,7E,11Z,14Z,17Z)-9-hydroxyicosa-5,7,11,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,17,19,21H,2,5,8,12,15-16,18H2,1H3,(H,22,23)/b4-3-,7-6-,11-9-,13-10-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOPDAZWPWFJEW-IMCWFPBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC(C=CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CC(/C=C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001345746 | |

| Record name | (±)-9-Hydroxy-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-9-hydroxy-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid | |

CAS RN |

286390-03-2 | |

| Record name | (±)-9-Hydroxy-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001345746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 9-HEPE exert its biological effects?

A: 9-HEPE, along with other hydroxylated metabolites of EPA (HEPEs), functions as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs) []. These receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammatory responses. While specific downstream effects of 9-HEPE binding to PPARs require further investigation, studies indicate its potential to modulate gene expression and influence processes like adipogenesis and glucose uptake [].

Q2: Does the route of administration of omega-3 fatty acids influence 9-HEPE levels?

A: Yes, the formulation of omega-3 fatty acid supplements can influence the production of metabolites like 9-HEPE. A study comparing a micellar formulation of fish oil with standard and enteric-coated softgels found significant differences in the levels of several omega-3 metabolites, including 9-HEPE []. Specifically, 9-HEPE levels were significantly higher following the administration of standard softgels compared to the enteric-coated formulation []. This highlights the impact of formulation on the bioavailability and metabolism of omega-3 fatty acids and their metabolites.

Q3: What is the molecular formula and weight of 9-HEPE?

A3: The molecular formula of 9-HEPE is C20H32O3, and its molecular weight is 320.47 g/mol.

Q4: What is known about the stability of 9-HEPE?

A: While specific studies on 9-HEPE stability are limited within the provided research, it's important to note that polyunsaturated fatty acids, including EPA and its metabolites, are generally susceptible to oxidation []. This susceptibility necessitates careful handling and storage of 9-HEPE and emphasizes the need for further research into stabilizing its formulation for potential therapeutic applications.

Q5: What analytical techniques are used to measure 9-HEPE levels?

A: Researchers utilize highly sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to accurately quantify 9-HEPE levels in biological samples, including plasma and tissue [, ]. LC-MS enables the separation and detection of different metabolites based on their mass-to-charge ratio, allowing for precise measurements even at low concentrations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

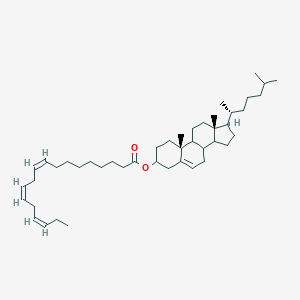

![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)